molecular formula C11H11F3N2O2S B2768015 Ethyl 5-(aminocarbonothioyl)-6-methyl-2-(trifluoromethyl)nicotinate CAS No. 651292-55-6

Ethyl 5-(aminocarbonothioyl)-6-methyl-2-(trifluoromethyl)nicotinate

Cat. No.: B2768015
CAS No.: 651292-55-6
M. Wt: 292.28
InChI Key: XYSGOABXUIKSPH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(aminocarbonothioyl)-6-methyl-2-(trifluoromethyl)nicotinate involves multiple steps, typically starting with the formation of the nicotinate backbone. The trifluoromethyl group is introduced through radical trifluoromethylation, a process that has seen significant advancements in recent years . This method involves the use of trifluoromethylating agents under specific conditions to achieve the desired substitution on the aromatic ring.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale application of the synthetic routes mentioned above, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(aminocarbonothioyl)-6-methyl-2-(trifluoromethyl)nicotinate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and catalysts like palladium on carbon for hydrogenation reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced forms of the compound .

Scientific Research Applications

Ethyl 5-(aminocarbonothioyl)-6-methyl-2-(trifluoromethyl)nicotinate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 5-(aminocarbonothioyl)-6-methyl-2-(trifluoromethyl)nicotinate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to bind to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 5-(aminocarbonothioyl)-6-methyl-2-(trifluoromethyl)nicotinate stands out due to its specific structure, which combines the trifluoromethyl group with a nicotinate backbone. This unique combination enhances its stability and bioavailability, making it a valuable compound in various fields of research and industry .

Properties

IUPAC Name

ethyl 5-carbamothioyl-6-methyl-2-(trifluoromethyl)pyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F3N2O2S/c1-3-18-10(17)7-4-6(9(15)19)5(2)16-8(7)11(12,13)14/h4H,3H2,1-2H3,(H2,15,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYSGOABXUIKSPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(C(=C1)C(=S)N)C)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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